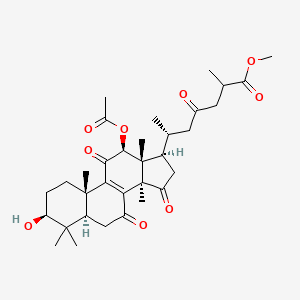

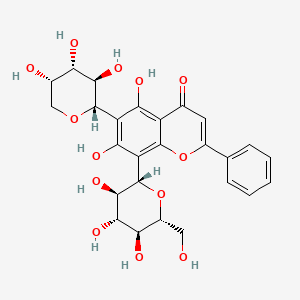

Chrysin 6-C-arabinoside 8-C-glucoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chrysin 6-C-arabinoside 8-C-glucoside is a natural compound that belongs to the flavonoid class . It can inhibit the CGRP releasing and the activation of TRPV1 channel . This compound can be used for anti-migraine research and is also an α-glucosidase inhibitor, which are widely used in the treatment of type 2 diabetes .

Molecular Structure Analysis

The molecular formula of Chrysin 6-C-arabinoside 8-C-glucoside is C26H28O13 . Its molecular weight is 548.5 g/mol . The structure of this compound includes a flavone backbone, which is a class of flavonoids .Physical And Chemical Properties Analysis

Chrysin 6-C-arabinoside 8-C-glucoside is an off-white to light yellow solid . It has a low solubility . The boiling point is predicted to be 888.8±65.0 °C and the density is predicted to be 1.708±0.06 g/cm3 .科学的研究の応用

Bioengineering and Bioprocessing

Chrysin 6-C-arabinoside 8-C-glucoside is a plant-originated glycoconjugate with various bioactivities . However, its potential utility is hindered by its low abundance in nature . Engineering biosynthesis pathways in heterologous bacterial chassis provides a sustainable source of these C-glycosides .

Antioxidant Activity

Chrysin, a natural polyphenol to which Chrysin 6-C-arabinoside 8-C-glucoside is related, has been reported to have high antioxidant activity . This is due to the presence of free hydroxyl groups in various configurations .

Anti-Inflammatory Activity

Schaftoside, a flavone bearing C-arabinosyls similar to Chrysin 6-C-arabinoside 8-C-glucoside, has been reported to possess diverse bioactivities including anti-inflammatory activity .

Antimelanogenic Activity

Schaftoside has also been reported to have antimelanogenic (anti-skin darkening) activities .

Inhibition of Gallstones and Kidney Stones Formation

Schaftoside has been reported to inhibit the formation of gallstones and kidney stones .

Anti-Migraine Research

Chrysin 6-C-arabinoside 8-C-glucoside can inhibit the CGRP releasing and the activation of TRPV1 channel . It can be used for anti-migraine research .

Antihepatitic and Bilirubin Solubilization Activity

Carlinoside, a compound similar to Chrysin 6-C-arabinoside 8-C-glucoside, from Cajanus plants shows antihepatitic and bilirubin solubilization activity .

Potential Anti-COVID-19 Activity

Both schaftoside and carlinoside were identified as active ingredients against COVID-19 .

作用機序

特性

IUPAC Name |

5,7-dihydroxy-2-phenyl-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O13/c27-7-13-18(31)21(34)23(36)26(39-13)16-20(33)15(25-22(35)17(30)11(29)8-37-25)19(32)14-10(28)6-12(38-24(14)16)9-4-2-1-3-5-9/h1-6,11,13,17-18,21-23,25-27,29-36H,7-8H2/t11-,13+,17-,18+,21-,22+,23+,25-,26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZZNHGSHLAHPCG-VYUBKLCTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=CC=C4)C5C(C(C(C(O5)CO)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H](O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=CC=C4)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chrysin 6-C-arabinoside 8-C-glucoside | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。